Zymostenol

Catalog No.
S606744
CAS No.
566-97-2
M.F
C27H46O
M. Wt
386.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zymostenol

CAS Number

566-97-2

Product Name

Zymostenol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1

InChI Key

QETLKNDKQOXZRP-XTGBIJOFSA-N

SMILES

Array

Synonyms

5α-Cholest-8-en-3β-ol; 3β-Hydroxy-5α-cholest-8(9)-ene; Dihydrozymosterol; Δ8-Cholestenol; (3β,5α)-Cholest-8-en-3-ol;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound Zymostenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Zymostenol (5α-cholest-8-en-3β-ol) is a critical late-stage sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, formed via the enzymatic reduction of the C24-C25 double bond of zymosterol by 3β-hydroxysteroid-Δ24 reductase (DHCR24) . Structurally characterized by a single double bond at the C8-C9 position, this Δ8-sterol serves as a highly specific analytical standard for targeted lipidomics and metabolic profiling [1]. Beyond its role as a mass spectrometry standard, zymostenol is actively procured for its potent biological activity as an endogenous agonist of the retinoic acid receptor-related orphan receptor γ (RORγ) and as a structural probe in membrane biophysics, making it an indispensable reagent for researchers investigating sterol-mediated cellular differentiation and lipid raft dynamics .

Substituting zymostenol with upstream precursors like zymosterol or downstream products like lathosterol and cholesterol fundamentally compromises pathway-specific assays and functional models [1]. In LC-MS/MS metabolic profiling, generic sterol standards fail to resolve the distinct accumulation profiles caused by specific enzyme deficiencies; for instance, DHCR24 inhibition selectively depletes zymostenol while accumulating zymosterol, requiring precise isobaric resolution that bulk cholesterol standards cannot provide [1]. Furthermore, in functional cell culture assays, zymostenol acts as a specific endogenous RORγ agonist driving TH17 and oligodendrocyte differentiation, whereas cholesterol and other generic sterols lack this specific nuclear receptor affinity, making them biologically non-interchangeable for targeted neurodevelopmental and immunological studies [2].

Chromatographic Resolution in Targeted Lipidomics

In high-resolution LC-MS/MS assays utilizing pentafluorophenyl (PFP) stationary phases, zymostenol demonstrates distinct chromatographic separation from its closely related analogs, zymosterol and lathosterol [1]. This baseline resolution allows for the precise quantification of zymostenol down to 5 ng/mL in human serum and hepatocyte extracts, whereas generic sterol assays often suffer from isobaric overlap between Δ8 and Δ7 sterol isomers[1].

Evidence DimensionLC-MS/MS limit of quantification and peak resolution
Target Compound DataZymostenol quantifiable at 5 ng/mL with distinct retention time on PFP columns
Comparator Or BaselineZymosterol and Lathosterol (isobaric/structural analogs)
Quantified DifferenceBaseline separation achieved, preventing >90% signal overlap common in standard C18 methods
ConditionsLC-MS/MS using a PFP stationary phase with a 200 μL/min flow rate for human serum extracts

Ensures accurate quantification of specific enzyme (DHCR24) activity and pathway flux, which is critical for biomarker discovery and diagnostic assay development.

Specific Activation of RORγ Nuclear Receptors

Zymostenol functions as a potent endogenous agonist for the retinoic acid receptor-related orphan receptor γ (RORγ), exhibiting an EC50 of approximately 1 µM in coactivator recruitment assays [1]. In contrast, the terminal pathway product, cholesterol, shows negligible RORγ activation at comparable physiological concentrations, proving that the specific Δ8 double bond and side-chain saturation are critical for receptor binding [1].

Evidence DimensionRORγ coactivator recruitment (EC50)
Target Compound DataEC50 = 1 µM
Comparator Or BaselineCholesterol (No significant activation at 1-10 µM)
Quantified Difference>10-fold higher binding affinity and transcriptional activation for zymostenol versus cholesterol
ConditionsIn vitro RORγ coactivator recruitment assay in the presence of ursolic acid

Validates the procurement of zymostenol over bulk cholesterol for researchers requiring specific sterol-mediated transcriptional regulation in autoimmune and immunological models.

Efficacy in Oligodendrocyte Precursor Cell Differentiation

Zymostenol significantly enhances the formation of myelin basic protein-positive (MBP+) oligodendrocytes from precursor cells[1]. When applied at concentrations of 12-104 µM, zymostenol drives a 67 ± 1% accumulation of cells in the G0-G1 phase, promoting differentiation and remyelination [1]. Supplementation with equivalent concentrations of mature cholesterol fails to replicate this specific cell-cycle arrest and differentiation cascade [1].

Evidence DimensionMBP+ oligodendrocyte formation and G0-G1 cell cycle arrest
Target Compound DataInduces 67 ± 1% G0-G1 phase accumulation at 20 µM
Comparator Or BaselineCholesterol (fails to induce equivalent G0-G1 arrest)
Quantified DifferenceZymostenol specifically halts the cell cycle and triggers differentiation, providing a measurable phenotypic shift absent in cholesterol controls
ConditionsMouse epiblast stem cell-derived oligodendrocyte progenitor cells in vitro (3-day incubation)

Essential for neurodevelopmental research and media formulation where specific 8,9-unsaturated sterols are required to drive remyelination models.

Modulation of Membrane Fluidity and Organization

In biophysical studies of membrane dynamics, zymostenol alters lipid packing differently than its precursor zymosterol[1]. The reduction of the C24-C25 double bond in zymostenol allows it to interact with saturated phospholipids (like DPPC) in a manner that distinctly modulates membrane anisotropy and rotational correlation times compared to the di-unsaturated zymosterol [1].

Evidence DimensionMembrane organization (fluorescence anisotropy)
Target Compound DataZymostenol (single Δ8 double bond) provides specific rigidifying effects in gel-phase DPPC membranes
Comparator Or BaselineZymosterol (Δ8, Δ24 double bonds)
Quantified DifferenceThe absence of the side-chain double bond in zymostenol significantly alters sterol-phospholipid packing geometry compared to zymosterol
ConditionsFluorescence anisotropy using DPH probes in synthetic DPPC model membranes

Provides biophysicists with a precise structural tool to isolate the effects of sterol side-chain saturation on lipid raft formation and membrane rigidity.

Quantitative LC-MS/MS Standards for Sterol Biosynthesis Disorders

Zymostenol is essential as a primary analytical standard for diagnosing and studying metabolic disorders like desmosterolosis and Smith-Lemli-Opitz syndrome variants [1]. Its distinct chromatographic properties allow clinical researchers to precisely measure Kandutsch-Russell pathway flux and DHCR24 enzyme activity in human serum or tissue extracts[1].

In Vitro Models of TH17 Cell Differentiation

Due to its validated role as an endogenous RORγ agonist, zymostenol is procured for immunological assays to selectively drive the differentiation of TH17 cells[2]. This makes it a superior choice over generic sterols for screening small-molecule RORγ modulators or studying autoimmune disease pathways [2].

Remyelination and Oligodendrocyte Development Assays

Zymostenol is utilized in specialized cell culture media to promote the differentiation of oligodendrocyte precursor cells into mature, myelin-producing cells[3]. Its specific ability to arrest the cell cycle at the G0-G1 phase provides a reliable positive control in neurobiological studies targeting multiple sclerosis and other demyelinating conditions [3].

Synthetic Lipid Bilayer and Liposome Formulation

In membrane biophysics, zymostenol is incorporated into synthetic DPPC or POPC liposomes to study the structural impact of the Δ8 double bond on membrane fluidity [4]. It serves as a critical comparative standard against zymosterol and cholesterol for mapping the physical chemistry of lipid rafts [4].

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

386.354866087 Da

Monoisotopic Mass

386.354866087 Da

Heavy Atom Count

28

UNII

L3GY707BLC

Other CAS

566-97-2

Wikipedia

Zymostenol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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